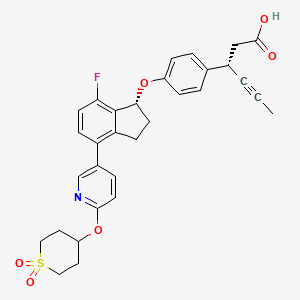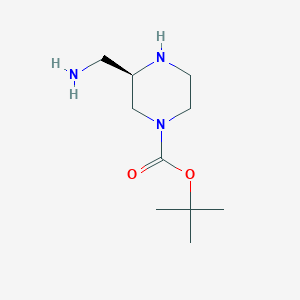
Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound that features both an unsaturated hydrocarbon chain and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. One common method includes the reaction of 8-bromooctanoic acid with methanol in the presence of sulfuric acid to produce methyl 8-bromooctanoate. This intermediate is then reacted with benzyl amine to form dimethyl 8,8’-(benzanediyl)dioctanoate. Subsequent hydrogenation and protection steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The unsaturated hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted amines.
Wissenschaftliche Forschungsanwendungen
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di((Z)-non-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Poly [2-(dimethylamino)ethyl methacrylate]
Uniqueness
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structural features, such as the (E)-configuration of the undec-2-en-1-yl group, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other similar compounds .
Eigenschaften
Molekularformel |
C42H80N2O4 |
|---|---|
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
[(E)-undec-2-enyl] 8-[2-(dimethylamino)ethyl-[8-oxo-8-[(E)-undec-2-enoxy]octyl]amino]octanoate |
InChI |
InChI=1S/C42H80N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h25-26,31-32H,5-24,27-30,33-40H2,1-4H3/b31-25+,32-26+ |
InChI-Schlüssel |
SRQMZSCDGDLQTJ-YESHOFFLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/COC(=O)CCCCCCCN(CCN(C)C)CCCCCCCC(=O)OC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)


![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)
